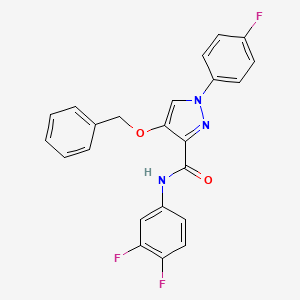

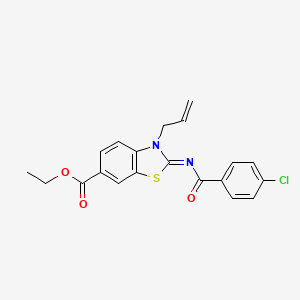

2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Aplicaciones Científicas De Investigación

Fluorescent Probes for Hypoxic Cells

Researchers developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) in tumor cells, utilizing morpholine groups and a nitroimidazole moiety as a hypoxic trigger. This probe demonstrates high selectivity, "Turn-On" fluorescence response, no cytotoxicity, and has been successfully applied for imaging the hypoxic status of tumor cells like HeLa cells, indicating its potential application in biomedical research for disease-relevant hypoxia imaging (Feng et al., 2016).

Corrosion Inhibition

Mannich base derivatives of nicotinamide, including morpholine-based compounds, were synthesized and evaluated as corrosion inhibitors for mild steel in an acidic environment. These studies revealed that these compounds act as mixed-type inhibitors, efficiently adsorbing onto the steel surface and significantly reducing corrosion, which is critical for extending the lifespan of metal structures in corrosive environments (Jeeva et al., 2017).

Anticancer Agents

A series of N-phenyl nicotinamides was identified as a new class of potent inducers of apoptosis, demonstrating significant activity in cancer cell lines. This discovery opens avenues for the development of new anticancer therapies, with specific compounds showing a marked ability to induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth (Cai et al., 2003).

Herbicidal Activity

Research into nicotinic acid derivatives led to the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides with significant herbicidal activity. These compounds, derived from natural products, offer a promising approach for developing environmentally friendly herbicides targeting specific weed species, demonstrating the versatility of nicotinamide derivatives in agriculture (Yu et al., 2021).

Monoamine Oxidase Inhibitors

N-phenyl nicotinamide derivatives have been designed and evaluated for their inhibitory activity against monoamine oxidase (MAO), with some compounds showing potent and selective inhibition. These findings suggest potential applications in the treatment of neurological disorders, highlighting the therapeutic potential of nicotinamide derivatives in neuropsychiatric disease management (Shi et al., 2010).

Propiedades

IUPAC Name |

2-ethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-2-27-20-17(4-3-9-21-20)19(25)22-16-7-5-15(6-8-16)14-18(24)23-10-12-26-13-11-23/h3-9H,2,10-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRCJCJIIGFOJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)

![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)

![4-[(Methylamino)carbonyl]benzoic acid](/img/structure/B2847086.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide](/img/structure/B2847087.png)